molecular formula C17H22O5 B1243495 Naematolon

Naematolon

Cat. No.: B1243495
M. Wt: 306.4 g/mol
InChI Key: BBRNVDBLOTVLMB-WDVDPGPOSA-N
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Description

Contextualization within Fungal Secondary Metabolites Research

Fungi are known for their vast metabolic versatility, producing a wide array of compounds. mdpi.com These are broadly categorized into primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites (SMs) are compounds that are not required for the fungus to survive under laboratory conditions but are thought to provide a competitive advantage in their natural environments. mdpi.comnih.gov Fungal SMs exhibit immense chemical diversity and serve various ecological functions, including acting as defense mechanisms against competing microbes or deterring consumption by predators. nih.govnih.govfrontiersin.org This chemical richness has made fungi a significant resource for the discovery of novel bioactive compounds with applications in medicine and agriculture. nih.gov

Naematolon is a prime example of a fungal secondary metabolite. nih.gov It is produced by certain species of mushrooms, particularly those belonging to the genus Hypholoma. vulcanchem.comwikipedia.org The production of such bioactive compounds is a key survival strategy for these organisms, contributing to their ecological success. nih.gov The study of compounds like this compound is part of a broader effort to explore the fungal kingdom's "metabolome" for new chemical entities. rsc.org This exploration utilizes advanced techniques in genomics, metabolomics, and analytical chemistry to identify and characterize novel natural products from the vast and largely untapped diversity of fungal species. nih.govrsc.org

Significance of this compound as a Caryophyllane Sesquiterpenoid

This compound belongs to the sesquiterpenoid class of natural products, which are 15-carbon isoprenoids derived from the precursor farnesyl pyrophosphate (FPP). vulcanchem.comfrontiersin.org Specifically, it is classified as a caryophyllane-type sesquiterpenoid, a group of compounds characterized by a distinctive bicyclo[7.2.0]undecane skeleton, which features a nine-membered ring fused to a four-membered cyclobutane (B1203170) ring. nih.govvulcanchem.comfrontiersin.org This scaffold is formed through a complex cyclization of FPP. nih.govvulcanchem.com

The chemical structure of this compound is that of an oxidized and acetylated derivative of (E)-β-caryophyllene. nih.gov Its bicyclic framework is adorned with several functional groups, including hydroxyl, acetate, methyl, methylene, and carbonyl moieties, which contribute to its chemical properties and biological activities. vulcanchem.com The presence of α,β-unsaturated ketone systems in its structure is believed to be associated with its cytotoxicity. acs.orgptfarm.pl

Fungi, including both basidiomycetes and ascomycetes, are a rich source of structurally diverse caryophyllane-type sesquiterpenoids. nih.govresearchgate.netresearchgate.net These compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. frontiersin.orgacs.orgmdpi.com Research has shown that this compound possesses some antimicrobial properties, though it is considered weaker than some structurally related compounds. vulcanchem.com It has also been noted for its cytotoxic activity and its ability to inhibit platelet aggregation. vulcanchem.comacs.org The structural modifications on the caryophyllane scaffold across different fungal metabolites can significantly influence their biological potency. vulcanchem.com

Historical Perspective on this compound Discovery and Early Investigations

The discovery of this compound is closely linked to that of its related compound, Naematolin. Naematolin was first reported in 1967 by Ito and co-workers from the fungus Naematoloma fasciculare (now known as Hypholoma fasciculare). nih.govd-nb.info Later, in 1984, a study by Backens and colleagues detailed the isolation and characterization of both Naematolin and this compound from cultures of Hypholoma species. nih.govd-nb.info

The primary natural sources of this compound are fungi from the genus Hypholoma (family Strophariaceae), which was previously also known as Naematoloma. vulcanchem.comwikipedia.org It has been isolated from the fruiting bodies and mycelial cultures of species such as Hypholoma fasciculare and Hypholoma sublateritium. vulcanchem.comresearchgate.net Additionally, the compound has been reported from a species of Panus. acs.org

Early investigations into this compound established its chemical structure through spectroscopic methods. nih.gov Initial biological studies revealed its cytotoxic properties. acs.orgptfarm.pl Notably, it was found to be approximately five times more cytotoxic than Naematolin, a difference attributed to the presence of two α,β-unsaturated keto systems in this compound's structure compared to one in Naematolin. acs.org Research indicated that this compound could inhibit the incorporation of thymidine (B127349) into the DNA of Ehrlich ascites carcinoma (ECA) cells. acs.org These early findings established this compound as a noteworthy member of the caryophyllane sesquiterpenoids and paved the way for further research into its biosynthesis and biological functions. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,4R,5E,8R,9R)-8-hydroxy-6,10,10-trimethyl-2-methylidene-3,7-dioxo-4-bicyclo[7.2.0]undec-5-enyl] acetate

InChI

InChI=1S/C17H22O5/c1-8-6-12(22-10(3)18)15(20)9(2)11-7-17(4,5)13(11)16(21)14(8)19/h6,11-13,16,21H,2,7H2,1,3-5H3/b8-6+/t11-,12-,13+,16-/m1/s1

InChI Key

BBRNVDBLOTVLMB-WDVDPGPOSA-N

Isomeric SMILES

C/C/1=C\[C@H](C(=O)C(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C)OC(=O)C

Canonical SMILES

CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C

Synonyms

4-acetyloxy-8-hydroxy-2-methylene-6,10,10-trimethyl-bicyclo(7.2.0)undec-5-ene-3,7-dione
naematolon

Origin of Product

United States

Biological Origin and Mycological Context of Naematolon

Fungal Producers of Naematolon and Related Metabolites

The production of this compound is predominantly associated with fungi belonging to the phylum Basidiomycota. nih.govvulcanchem.com Within this vast group, certain genera and species have been identified as consistent producers of this and structurally similar compounds.

Hypholoma Species as Primary Biosynthetic Organisms

The genus Hypholoma stands out as the principal source of this compound. nih.govnih.gov Species within this genus, which are commonly known as sulfur tuft mushrooms, have been repeatedly documented as producers of this sesquiterpenoid.

Hypholoma SpeciesKey Findings
Hypholoma fasciculareThis species is a well-established producer of this compound. vulcanchem.comnih.gov Studies have successfully isolated the compound from both its fruiting bodies and mycelial cultures. vulcanchem.com Furthermore, genomic analysis of H. fasciculare has led to the identification of the biosynthetic gene cluster responsible for this compound production. vulcanchem.comnih.gov
Hypholoma sublateritiumCommonly known as the brick cap mushroom, H. sublateritium also produces this compound. vulcanchem.comu-szeged.hu Research has shown that it synthesizes this compound alongside other related metabolites. vulcanchem.com
Other Hypholoma SpeciesCultures of various Hypholoma species have been found to yield this compound and the related compound Naematolin. nih.gov

Broader Fungal Taxonomy in this compound Production (e.g., Basidiomycota, Agaricales)

The fungal producers of this compound belong to a highly diverse and evolutionarily advanced group of fungi. The taxonomic hierarchy for these organisms provides a broader context for understanding their biosynthetic capabilities.

Phylum Basidiomycota : This phylum is one of the two major divisions of the "higher fungi" and includes mushrooms, puffballs, and bracket fungi. wikipedia.org Basidiomycetes are characterized by the production of basidiospores on specialized cells called basidia. wikipedia.orgresearchgate.net The biosynthesis of a vast array of terpenoid natural products is a known feature of this phylum, although the pathways are not as extensively studied as in other fungal groups. nih.gov

Order Agaricales : This order within the Basidiomycota encompasses many of the familiar gilled mushrooms. nih.gov The family Strophariaceae, which includes the genus Hypholoma, falls under this order. vulcanchem.comresearchgate.net

Other Documented Producer Organisms

While Hypholoma species are the primary source, there is evidence of this compound production in other fungal genera as well.

Panus species : Some species within the genus Panus have been reported as minor sources of this compound. vulcanchem.comptfarm.pl

Ecological Niche and Cultivation Considerations for this compound-Producing Fungi

The fungi that produce this compound occupy specific ecological niches, and their cultivation requires an understanding of their natural habitat and growth requirements. Fungi are crucial decomposers in most ecosystems, breaking down organic matter and recycling nutrients. lumenlearning.com

These fungi colonize a wide range of habitats, often preferring dark and moist conditions. lumenlearning.com Hypholoma species, for instance, are saprobic, meaning they obtain nutrients by decomposing dead organic material, particularly wood. They are commonly found growing in clusters on stumps and logs of both hardwood and coniferous trees.

The production of secondary metabolites like this compound is an energy-intensive process for fungi. nih.gov Consequently, the synthesis of these compounds is often triggered by specific environmental cues and occurs at particular stages of fungal development. semanticscholar.org Factors such as nutrient availability, temperature, pH, and light can significantly influence the production of these metabolites. nih.govnih.gov

In a laboratory setting, the cultivation of this compound-producing fungi can be achieved on various media. vulcanchem.com The production of secondary metabolites can be influenced by the composition of the culture medium and the duration of cultivation. frontiersin.org For instance, co-culturing different microorganisms can sometimes stimulate the production of novel or increased quantities of secondary metabolites by activating "silent" biosynthetic gene clusters. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Naematolon

Precursor Utilization and Initial Cyclization Events

The biosynthesis of naematolon, like other sesquiterpenes, begins with the assembly of a 15-carbon precursor molecule, which then undergoes cyclization to form the core sesquiterpene scaffold.

The foundational substrate for this compound biosynthesis is farnesyl pyrophosphate (FPP). wikipedia.orgwikipedia.org FPP is a key intermediate in the isoprenoid biosynthetic pathway, classified as a sesquiterpenoid due to its structure comprising three isoprene (B109036) units. hmdb.ca FPP is synthesized through the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgdrugbank.commdpi.com This crucial step is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), a pivotal enzyme in isoprenoid metabolism. drugbank.commdpi.comnih.gov

A critical intermediate in the biosynthesis of this compound is the caryophyllene (B1175711) scaffold, specifically (E)-β-caryophyllene. rsc.orgnih.gov (E)-β-caryophyllene is a natural bicyclic sesquiterpene that is biosynthesized from FPP. wikipedia.org The formation of the caryophyllene ring system from the acyclic FPP precursor is achieved through an enzyme-catalyzed intramolecular cyclization reaction. wikipedia.org this compound is subsequently derived from this caryophyllene core through further enzymatic modifications. rsc.orgnih.gov

Farnesyl Pyrophosphate (FPP) as the Foundational Substrate

Identification and Characterization of Key Biosynthetic Enzymes

The conversion of FPP to this compound involves the action of specific enzymes responsible for the initial cyclization and subsequent structural modifications.

The initial cyclization of FPP to form the caryophyllene scaffold is catalyzed by a class of enzymes known as sesquiterpene synthases. rsc.orgnih.govresearchgate.net In the context of caryophyllene formation, the enzyme QHS1 has been identified as catalyzing the intramolecular cyclization of FPP to produce caryophyllene. wikipedia.org Research into the biosynthesis of this compound in Hypholoma species has involved investigating the activity of several sesquiterpene synthases, highlighting the role of an atypical sesquiterpene synthase in this pathway. core.ac.uk A candidate naematolin sesquiterpene synthase (SQS) gene locus (Hfas-344) has been identified in H. fasciculare, with a homologous cluster (Hsub99) found in H. sublateritium. nih.gov These enzymes are responsible for generating the fundamental sesquiterpene scaffold upon which further modifications occur.

Following the initial cyclization to form the caryophyllene scaffold, a suite of tailoring enzymes is involved in modifying this structure to yield the final this compound molecule. rsc.org These enzymes catalyze various reactions, including oxidation and acetylation, which are necessary to introduce the functional groups characteristic of this compound. rsc.orgnih.gov Candidate tailoring enzymes identified in the gene cluster associated with this compound biosynthesis include oxidoreductases, such as an FAD oxidoreductase (FADox), and cytochrome P450 monooxygenases. nih.gov Cytochrome P450 enzymes are a superfamily of monooxygenases involved in diverse metabolic processes, including the modification of terpenoids. rsc.orgbiorxiv.org Oxidoreductases facilitate redox reactions, which are essential for introducing hydroxyl or other oxygen-containing groups. rsc.org Co-expression studies involving the cyclase and an adjacent FAD oxidase have demonstrated the generation of oxidized caryophyllene derivatives, indicating the role of these enzymes in the post-cyclization steps of this compound biosynthesis. nih.gov

Sesquiterpene Synthases Involved in Initial Cyclization

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is governed by specific genes that encode the necessary enzymes. Research has focused on identifying the genetic basis for this pathway in Hypholoma species. De novo genome sequencing of H. fasciculare has facilitated the identification of a candidate biosynthetic gene cluster responsible for this compound production. nih.gov This cluster contains the gene encoding the sesquiterpene synthase involved in the initial cyclization, as well as genes encoding the tailoring enzymes, such as oxidoreductases and cytochrome P450 oxidoreductases, that perform the subsequent modifications. nih.gov The presence of these genes in a clustered arrangement is common for the biosynthesis of secondary metabolites in fungi. rsc.orgnih.gov The identification of these gene clusters provides a foundation for understanding the regulation and potential manipulation of this compound production.

Localization and Analysis of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are physically clustered groups of genes in a genome that encode the enzymatic machinery required for the synthesis of specific secondary metabolites. plos.orgmdpi.com The identification of BGCs is a critical step in understanding the biosynthesis of natural products like this compound. nih.gov For this compound, a candidate BGC has been identified in the genome of Hypholoma fasciculare. nih.gov This was achieved through de novo sequencing of the H. fasciculare genome. nih.gov Alignment of the candidate this compound BGC locus from H. fasciculare with a homologous cluster in H. sublateritium helped in identifying adjacent genomic regions and candidate tailoring enzymes. nih.gov These enzymes include an FAD oxidoreductase (FADox), an aldoketoreductase, a zinc-dependent carboxypeptidase, a zinc alcohol dehydrogenase, and two cytochrome P450 oxidoreductases. nih.gov Databases such as BiG-FAM serve as repositories for homologous groups of BGCs, facilitating the exploration of microbial secondary metabolic diversity. bioinformatics.nl

Genome Mining and Bioinformatic Approaches for Pathway Elucidation

Genome mining involves using genomic sequence data to identify and predict genes encoding the production of natural products. nih.govrsc.org This approach is particularly useful for identifying BGCs, especially for compounds produced in low titres or from organisms that are difficult to cultivate. nih.govnih.gov Bioinformatic methods play a crucial role in analyzing genomic data to identify potential BGCs and elucidate biosynthetic pathways. rsc.orgmdpi.comcd-genomics.com These methods include computational searches, sequence alignment to identify homologous genes, and the use of databases and pathway prediction tools. mdpi.comcd-genomics.com For this compound, genome sequencing of H. fasciculare coupled with bioinformatic analysis allowed for the identification of a candidate BGC. nih.govrsc.org Bioinformatic tools can help in predicting the function of genes within a BGC and inferring the steps of the biosynthetic pathway. cd-genomics.commetwarebio.com The increasing availability of genomic data in public databases offers significant opportunities for genome mining and the discovery of novel bioactive compounds. nih.govrsc.org

Heterologous Expression Systems for Pathway Dissection and Compound Production

Heterologous expression involves transferring BGCs or individual biosynthetic genes from their native organism into a different host organism for production or study. rockefeller.eduresearchgate.net This strategy is valuable for overcoming challenges associated with low production levels in native producers and for dissecting complex biosynthetic pathways. nih.govresearchgate.netrsc.org By expressing genes in a more tractable host, researchers can investigate the function of specific enzymes and produce larger quantities of the target compound or pathway intermediates. researchgate.net

Utilization of Model Fungi (e.g., Aspergillus oryzae) for Recombinant Biosynthesis

Model fungi like Aspergillus oryzae are frequently used as heterologous hosts for the expression of fungal BGCs. core.ac.ukd-nb.info A. oryzae is a well-established industrial microorganism with a robust secretory system and a history of safe use in food fermentation. d-nb.infoepa.govmdpi.com Its genetic tractability and the availability of genetic tools make it suitable for expressing heterologous genes and pathways. d-nb.infomdpi.com Aspergillus oryzae has been utilized as a heterologous host for the expression of genes involved in this compound biosynthesis, specifically the initial steps involving caryophyllene production. core.ac.uk This demonstrates the potential of using A. oryzae for the recombinant biosynthesis of this compound and related sesquiterpenes. core.ac.uk

Biological Activities and Molecular Mechanisms of Action of Naematolon

Cytotoxic Activity and Cellular Perturbations

Naematolon has demonstrated cytotoxic effects, which are likely linked to its structural features. ipb.ptptfarm.pl Cytotoxicity is often evaluated through in vitro assays using cell cultures, assessing the inhibition of cell growth or the induction of cellular lysis. cabidigitallibrary.org Inhibition of macromolecular syntheses in cell lines such as Ehrlich carcinoma (ECA) or murine lymphocytic leukemia (L1210) cells is one method used to show cytotoxicity. cabidigitallibrary.org

Inhibition of Thymidine (B127349) Incorporation into DNA (ECA cells)

One observed mechanism of this compound's cytotoxic activity involves the inhibition of DNA synthesis. Studies have shown that this compound inhibits the incorporation of thymidine into the DNA of ECA (Ehrlich carcinoma) cells. ipb.ptptfarm.pl This inhibition suggests that this compound interferes with the process by which cells synthesize new DNA strands, a critical step for cell division and proliferation. revvity.comthermofisher.com The concentration required to achieve 50% inhibition (IC₅₀) of thymidine incorporation into the DNA of ECA cells by this compound has been reported as 2 µg/mL. ipb.pt

Interactions with Cellular Macromolecular Synthesis

Beyond DNA synthesis, cytotoxic compounds can interact with other cellular macromolecular synthesis pathways, including the synthesis of RNA, proteins, and lipids. creative-biolabs.comnih.govnih.gov While specific detailed findings on this compound's broader interactions with cellular macromolecular synthesis beyond DNA are not extensively detailed in the provided search results, the general mechanism of cytotoxic agents often involves interfering with these fundamental cellular processes necessary for growth and replication. creative-biolabs.comnih.gov The inhibition of thymidine incorporation into DNA directly points to an interference with nucleic acid synthesis. ipb.ptptfarm.plrevvity.comthermofisher.com

Structural Elements Implicated in Cytotoxicity (e.g., α,β-unsaturated keto system)

The cytotoxic activity of this compound is likely associated with specific structural elements within the molecule. ipb.ptptfarm.pl Notably, the presence of an α,β-unsaturated keto system is implicated in the cytotoxicity of this compound and related compounds. ipb.ptptfarm.pl this compound possesses two such systems, which may contribute to its observed activity. ipb.pt Alpha,beta-unsaturated carbonyl compounds, including enones like those found in this compound, are electrophilic and can act as alkylating agents, interacting with biological molecules. wikipedia.orgnih.gov The presence of a non-sterically hindered Michael acceptor, characteristic of the α,β-unsaturated keto system, appears to be an essential structural requirement for the cytotoxic activity in some α,β-unsaturated ketones. nih.gov This structural feature can make these compounds susceptible to attack by nucleophiles, potentially interfering with cellular components and processes. wikipedia.orgpressbooks.pub

Antimicrobial Efficacy and Underlying Mechanisms

This compound, along with other compounds from fungi, has been investigated for its potential antimicrobial properties. ipb.ptresearchgate.net

Antibacterial Spectrum and Potency

This compound has been reported to exhibit antibacterial activity. While detailed spectrum and potency data for this compound specifically are not extensively provided, related caryophyllane derivatives from Hypholoma species, such as naematolin, have shown limited activity against certain bacteria like Bacillus subtilis and Staphylococcus aureus in disc diffusion assays. d-nb.infonih.gov However, naematolin showed no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. d-nb.infonih.gov this compound is described as a mildly antibacterial sesquiterpenoid. nih.gov

Anti-Platelet Aggregation Effects and Relevant Biological Pathways

This compound has been identified as a compound with anti-platelet aggregation activity. researchgate.net Platelet aggregation is a critical process in hemostasis, and its dysregulation can lead to thrombotic events. Inhibition of platelet aggregation is a significant therapeutic strategy for cardiovascular diseases. nih.gov

Anti-aggregatory effects can be achieved by targeting various pathways involved in platelet activation and aggregation. These include the inhibition of membrane receptors or the interception of signaling pathways. nih.gov Key pathways involved in platelet function include the arachidonic acid metabolic pathway, which can be targeted by inhibiting cyclooxygenase-1 (COX-1) or thromboxane (B8750289) synthase. nih.gov Other relevant targets include phosphodiesterases, which regulate cyclic nucleotide content (cAMP and cGMP), and signal transduction pathways involving protein kinases and phosphatases. nih.govpatsnap.commdpi.comfrontiersin.orgthermofisher.com

While the specific biological pathways modulated by this compound to exert its anti-platelet effects are not explicitly detailed in the provided information, research on anti-platelet agents highlights the importance of pathways like the arachidonic acid metabolism and those involving cyclic nucleotides and protein phosphorylation cascades. nih.govmdpi.comfrontiersin.orgfrontiersin.org

Investigation of Other Reported Biological Activities (e.g., Antioxidant, Nematicidal within the fungal metabolite context)

Beyond its anti-platelet effects, this compound has also been associated with other biological activities, including nematicidal properties. researchgate.net Nematicidal compounds are agents that kill nematodes, and fungal metabolites represent a source of such compounds, particularly from nematophagous fungi. researchgate.netmdpi.comnih.govpensoft.netnih.gov While some studies have investigated nematicidal activity in fungal extracts and isolated compounds, specific data on the nematicidal activity of this compound against particular nematode species or its mechanism of action in this context are not extensively detailed in the provided snippets. researchgate.netmdpi.compensoft.netnih.gov

Antioxidant activity is another biological property commonly found in fungal metabolites. scielo.brgsconlinepress.comhorizonepublishing.comphcogj.comresearchgate.net Antioxidants play a crucial role in scavenging free radicals and protecting against oxidative stress. scielo.brphcogj.com While the provided information mentions antioxidant properties in the context of fungal extracts, it does not provide specific data on the antioxidant activity of isolated this compound. scielo.brgsconlinepress.comhorizonepublishing.comphcogj.comresearchgate.net

Cellular and Molecular Targets of this compound

Understanding the cellular and molecular targets of a compound is crucial for elucidating its mechanism of action. While direct targets of this compound are not extensively described, insights can be drawn from the general mechanisms by which bioactive compounds, including fungal metabolites, exert their effects.

Protein Modification and Enzyme Inhibition

Bioactive compounds can interact with and modify proteins, including enzymes, thereby altering their activity. thermofisher.comnih.govlibretexts.orgmdpi.combiorxiv.org Enzyme inhibition is a common mechanism of action for many therapeutic agents. thermofisher.comnih.govbiorxiv.org Inhibitors can bind to the active site of an enzyme, preventing substrate binding, or bind to allosteric sites, inducing conformational changes that affect enzyme activity. mdpi.combiorxiv.org Protein modification, such as phosphorylation or acetylation, can also regulate protein function and is often controlled by enzymes like kinases and phosphatases. thermofisher.comlibretexts.org While the provided information suggests this compound's potential to influence biological pathways, specific details on its interaction with particular proteins or enzymes are not available.

Signal Transduction Pathway Modulation

Signal transduction pathways are complex networks of molecular interactions that relay signals within cells, regulating various cellular processes like growth, differentiation, and apoptosis. patsnap.comnih.govlibretexts.orgnumberanalytics.comresearchgate.net Modulation of these pathways is a key mechanism by which many bioactive compounds exert their effects. patsnap.comnih.govnumberanalytics.com This modulation can involve influencing protein-protein interactions, post-translational modifications, and the activity of kinases and phosphatases. patsnap.comthermofisher.comlibretexts.orgnih.govnumberanalytics.comresearchgate.net

Given this compound's reported biological activities, particularly its anti-platelet effects, it is plausible that it modulates signal transduction pathways involved in platelet activation and aggregation. nih.govmdpi.comfrontiersin.orgfrontiersin.org However, the specific pathways and molecular components targeted by this compound remain to be fully elucidated based on the provided search results.

Chemical Synthesis and Structural Derivatization Strategies for Naematolon and Analogs

Challenges in Total Chemical Synthesis of Naematolon and Complex Sesquiterpenes

Total synthesis of complex sesquiterpenes, including this compound, is challenging due to their often highly oxygenated and stereochemically dense structures. The construction of the strained bicyclo[7.2.0]undec-5-ene core of this compound, with its specific ring sizes and the presence of a cyclobutane (B1203170) ring fused to a larger nine-membered ring, requires sophisticated synthetic strategies. foodb.ca Challenges in the synthesis of complex natural products often involve achieving high diastereoselectivity and enantioselectivity in the formation of multiple chiral centers, controlling reactive functional groups, and developing efficient coupling and cyclization reactions. nih.govcam.ac.uk The synthesis of sesquiterpene-tropolones, another class of complex sesquiterpenes, highlights the need for modular and cycloaddition-based approaches to address stereochemical inconsistencies. nih.gov General challenges in organic synthesis also include developing reactions with good atom economy and favorable safety profiles. reddit.com

Synthetic Approaches to this compound Scaffolds and Core Structures

While specific detailed total synthesis routes for this compound are not extensively described in the provided search results, research on the synthesis of complex natural products with challenging core structures provides relevant insights. Synthetic strategies often involve the construction of the core scaffold through key cyclization reactions. For instance, approaches to other complex molecular scaffolds have utilized reactions such as Mukaiyama-Aldol reactions for ring annulation. rsc.org Scaffold hopping strategies, which involve modifying the central core structure of a molecule to generate novel chemotypes, are also employed in drug discovery and can be relevant to exploring this compound analogs. nih.gov These strategies often aim to retain similar biological activities despite significant structural differences in the core. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products like this compound are crucial for exploring their chemical space, understanding their mechanism of action, and potentially improving their properties. danielromogroup.com Derivatives can be synthesized by making simple alterations to the synthetic route of the parent compound or through targeted modifications of specific functional groups. danielromogroup.com The synthesis of nucleoside derivatives, for example, involves treating the parent compound with various reagents to introduce different acyl moieties, leading to a series of analogs with modified functionalities. pensoft.netnih.gov Similarly, the synthesis of other natural product analogs involves multi-component reactions and various organic transformations like condensation, reduction, oxidation, and hydrolysis. slideshare.netmdpi.com The aim of creating derivatives is often to simplify the structure, diminish chiral centers, increase activity or selectivity, and improve metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ashp.orgresearchgate.netcreative-proteomics.com For this compound and its analogs, SAR studies would involve synthesizing a series of modified compounds and evaluating their biological effects to identify which parts of the molecule are essential for activity. researchgate.netcreative-proteomics.com

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. fiveable.me Understanding the conformational preferences of this compound and its analogs is important because biological activity is often associated with a specific three-dimensional shape, known as the bioactive conformation, that interacts optimally with its biological target. fiveable.meirbbarcelona.org Identifying the bioactive conformation is a key step in drug design. fiveable.me Methods such as NMR, X-ray crystallography, and computational docking can be used to determine or predict bioactive conformations. eyesopen.comfiveable.menih.gov Computational tools are employed to sample the conformational space of molecules and generate ensembles of potential bioactive conformations. eyesopen.comirbbarcelona.org The conformational flexibility of a molecule can influence its binding to a target, and strategies like conformational restriction can be used to improve potency and selectivity. fiveable.me

Advanced Analytical and Methodological Approaches in Naematolon Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the structural elucidation of organic compounds like Naematolon. Early studies on this compound utilized limited NMR data for structural determination. nih.gov More recent research has employed comprehensive NMR analysis, including 2D NMR, to confirm the structure of this compound. nih.gov Purified this compound samples are typically dissolved in deuterated solvents such as methanol-d4 (B120146) (CD₃OD) or chloroform-d4 (CDCl₃) for NMR analysis. nih.govd-nb.info Chemical shifts, reported in parts per million (ppm), and coupling constants (J), recorded in Hz, are key parameters obtained from NMR spectra that provide detailed information about the different nuclei (e.g., ¹H and ¹³C) within the molecule and their chemical environments. nih.govd-nb.info Chemical shifts are often referenced to the solvent signal. nih.govd-nb.info For instance, ¹H NMR shifts in CDCl₃ are referenced to a singlet at 7.24 ppm, and in CD₃OD to a singlet at 4.78 ppm. nih.govd-nb.info Similarly, ¹³C NMR shifts are referenced to the ¹³C resonance of chloroform (B151607) at 77.00 ppm (triplet) or methanol (B129727) at 49.00 ppm (quintet). nih.govd-nb.info The application of 2D NMR techniques provides correlations between different nuclei, which is essential for piecing together the molecular structure. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable techniques for determining the molecular weight and elemental composition of this compound. HRMS, in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. measurlabs.comfiveable.meinnovareacademics.in In studies involving this compound, HRMS has been used to determine the exact mass of the compound, which is then used to deduce its molecular formula. nih.govd-nb.info For example, HRMS analysis of purified this compound has indicated a mass-to-charge ratio (m/z) of 331.1522, consistent with a molecular formula of C₁₇H₂₄NaO₅. nih.govd-nb.info Compound ionization patterns in MS are analyzed using techniques like electrospray ionization (ESI), which can be performed in positive or negative modes. nih.govd-nb.infostackexchange.com MS techniques are also used to analyze fragmentation patterns, which can provide additional structural information. innovareacademics.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. youtube.com Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum. youtube.com IR spectroscopy has been applied in the structural elucidation of this compound. nih.govsrce.hr Analysis of the IR spectrum of this compound provides information about the presence of key functional groups, such as hydroxyl, carbonyl, and carbon-carbon double bonds, which are consistent with its sesquiterpene structure. nih.govsrce.hr

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic methods are essential for separating this compound from the complex mixtures in which it is found, purifying it for structural analysis, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., LC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of compounds in a mixture. teledynelabs.comnih.govhplc.eu HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. teledynelabs.comnews-medical.net Preparative HPLC is specifically used to isolate and purify larger quantities of a target compound. teledynelabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. news-medical.nettechnologynetworks.comresearchgate.net LC-MS is particularly valuable for analyzing complex biological extracts containing this compound. nih.govd-nb.info In LC-MS analysis of Hypholoma extracts, this compound has been identified as a major product with a specific retention time. nih.govd-nb.info This hyphenated technique allows for the detection and identification of this compound based on both its chromatographic behavior and its mass spectrum. news-medical.net LC-MS/MS, a more advanced variant, provides even greater specificity by generating fragmentation patterns that aid in compound identification and structural confirmation. technologynetworks.comsciex.comnih.gov Preparative HPLC has also been used to purify this compound and related compounds from fungal extracts. nih.govd-nb.infocore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique utilized in the study of this compound, particularly for the analysis of volatile or semi-volatile compounds in extracts from fungal cultures. This method allows for the separation of different compounds within a sample based on their boiling points and interaction with a stationary phase (GC), followed by their identification and quantification based on their mass-to-charge ratio (MS).

In the context of this compound research, GC-MS has been employed to analyze crude extracts from fungal species known to produce this compound, such as Hypholoma fasciculare. Sample preparation for GC-MS analysis typically involves extracting the fungal culture with organic solvents like hexane. The organic phase is then collected, dried, and concentrated before injection into the GC-MS system. nih.gov

GC-MS analysis can help identify this compound and other related sesquiterpenes produced by these fungi. For instance, analysis of transformants of Aspergillus oryzae expressing terpene synthases from H. fasciculare has utilized GC-MS to assess the production of novel compounds or enhanced titers of existing ones. This approach has revealed the production of compounds like α-humulene and β-caryophyllene in these transformants. nih.gov Predicted GC-MS spectra for Naematolone (non-derivatized and with 1 TMS) are available in databases, aiding in the identification of the compound based on its fragmentation pattern.

In Vitro Bioassay Methodologies for Activity Profiling

In vitro bioassay methodologies are crucial for evaluating the biological activities of this compound, including its cytotoxicity, antimicrobial, and antiviral properties. These assays are conducted using cell cultures or microbial strains under controlled laboratory conditions.

Cell Culture Models for Cytotoxicity Assessment (e.g., MTT, Sulforhodamine B assays, Giemsa test)

Cytotoxicity assessment is a key aspect of evaluating the potential therapeutic or toxic effects of this compound. Various in vitro assays using cell culture models are employed for this purpose. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, the Sulforhodamine B (SRB) assay, and the Giemsa test. cabidigitallibrary.org

These assays measure different parameters related to cell viability and growth inhibition. The MTT assay, for example, assesses metabolic activity as an indicator of viable cells. The SRB assay measures total cellular protein, providing an estimate of cell biomass. The Giemsa test can be used to determine cellular lysis. cabidigitallibrary.org

This compound has been reported to exhibit cytotoxic activity. Its cytotoxicity is believed to be linked to the presence of α,β-unsaturated keto systems in its structure. Research indicates that this compound, possessing two such systems, is significantly more cytotoxic than naematolin, which has only one. this compound has been shown to inhibit the incorporation of thymidine (B127349) into the DNA of Ehrlich carcinoma (ECA) cells, with an IC50 value of 2 μg/mL.

Assays for Antimicrobial and Antiviral Activity Evaluation

The antimicrobial and antiviral activities of this compound have also been investigated using in vitro assays. These assays typically involve exposing target microorganisms or viruses to this compound and measuring the extent of inhibition of their growth or replication.

Disc diffusion assays are a common method for assessing antibacterial properties. In this assay, a paper disc impregnated with the compound is placed on an agar (B569324) plate inoculated with the test bacterium. The presence of a clear zone of inhibition around the disc indicates antibacterial activity. Naematolin, a related compound, has shown limited activity against Bacillus subtilis and Staphylococcus aureus in disc diffusion assays, but no activity against Pseudomonas aeruginosa or Klebsiella pneumoniae. nih.gov this compound has also demonstrated antibacterial activity. researchgate.net

While the provided search results mention the antiviral activity of naematolin nih.gov, specific details on the in vitro assays used for evaluating the antiviral activity of this compound were not extensively detailed in the immediate context. However, generally, antiviral assays in vitro involve infecting cell cultures with a virus and then treating the cells with the compound to measure the reduction in viral replication or cytopathic effect.

Omics Technologies in this compound Discovery and Biosynthesis Research

Omics technologies, such as genomics, transcriptomics, and metabolomics, play an increasingly important role in the discovery of natural products like this compound and the elucidation of their biosynthetic pathways.

Genomics and Transcriptomics for Gene Identification and Expression Analysis

Genomics involves the sequencing and analysis of an organism's entire genome, while transcriptomics focuses on the study of its complete set of RNA transcripts. These technologies are invaluable for identifying the genes involved in the biosynthesis of secondary metabolites like this compound.

Genome sequencing of producing organisms, such as Hypholoma fasciculare, provides the genetic blueprint. nih.gov Bioinformatic tools can then be used to mine the genome for potential gene clusters encoding enzymes involved in the biosynthetic pathway of this compound, particularly terpene synthases which are key enzymes in the synthesis of terpenoids. nih.gov

Transcriptomics allows researchers to study gene expression levels under different conditions, which can help identify genes that are actively transcribed during this compound production. Heterologous expression of putative biosynthetic genes in suitable host organisms, such as Aspergillus oryzae, followed by analysis of the resulting compounds, is a powerful approach to confirm the function of identified genes in the this compound biosynthetic pathway. nih.gov

Metabolomics for Compound Profiling and Pathway Interrogation

Metabolomics is the comprehensive study of all metabolites present in a biological sample. This technology is complementary to genomics and transcriptomics and is used for compound profiling and the interrogation of metabolic pathways.

In this compound research, metabolomics approaches, often coupled with techniques like HPLC-MS, can be used to profile the diverse array of compounds produced by fungal cultures. nih.gov This helps in identifying this compound and other related metabolites, as well as potential intermediates in its biosynthetic pathway.

By comparing the metabolomic profiles of different fungal strains, or of the same strain under varying culture conditions, researchers can gain insights into the regulation of this compound biosynthesis. Metabolomics can also be used in conjunction with genomics and transcriptomics data to correlate gene expression patterns with metabolite production, further aiding in the understanding and manipulation of the biosynthetic pathway.

Future Perspectives and Research Directions for Naematolon

Untapped Biosynthetic Potential and Novel Analog Discovery

Naematolon is an oxidized, acetylated derivative of (E)-β-caryophyllene, a sesquiterpene derived from the caryophyllene (B1175711) scaffold through specific cyclization pathways within Hypholoma species. nih.govd-nb.infonih.govrsc.org While the biosynthesis of terpenoids in Ascomycota (filamentous fungi) is relatively well-studied, less is known about these pathways in Basidiomycota (mushroom-forming fungi), the group to which Hypholoma belongs, despite their capacity to produce a wide array of terpenoid natural products. nih.govrsc.org

Research into the biogenetic origin of this compound and related compounds like naematolin has led to the identification of candidate biosynthetic gene clusters. nih.govd-nb.info Heterologous expression of key biosynthetic enzymes, such as caryophyllene-like sesquiterpene cyclases and tailoring enzymes like FAD oxidases, represents a crucial step towards understanding and manipulating the biosynthetic pathway. nih.govd-nb.info

The elucidation of the biosynthetic gene cluster for this compound is a prerequisite for scaling up its production and for the rational design and development of novel bioactive molecules through combinatorial biosynthesis. nih.gov Genome sequencing and bioinformatic tools, including methods like BLAST, antiSMASH, and comparative genomics (e.g., using tools like Artemis Comparison Tool), are instrumental in identifying these gene clusters and predicting the functions of the enzymes involved. nih.govd-nb.infonih.gov This genomic and bioinformatic exploration offers significant untapped potential for discovering new this compound isomers and analogs with potentially enhanced or altered biological activities. nih.gov The inherent structural complexity of this compound and its low natural titre highlight the importance of leveraging biosynthetic knowledge for future discovery and production efforts. nih.gov

Comprehensive Elucidation of Molecular Mechanisms of Action

While this compound has demonstrated a range of biological activities, including cytotoxicity, antimicrobial effects, and inhibition of platelet aggregation, the precise molecular mechanisms underlying these effects are not yet fully understood. ipb.ptczechmycology.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Current research suggests that the cytotoxicity of this compound may be associated with the presence of α,β-unsaturated keto systems in its structure, and studies have indicated its ability to inhibit the incorporation of thymidine (B127349) into the DNA of certain cells. ipb.pt

Future research needs to focus on identifying the specific molecular targets of this compound within cells and organisms. This could involve a combination of experimental techniques, such as target identification assays, proteomics, and transcriptomics, to understand how this compound interacts with cellular components and perturbs biological pathways. researchgate.net Given its reported activities, potential targets could include enzymes involved in DNA synthesis or repair, proteins critical for microbial or parasitic survival, or components of signaling pathways related to cell growth, death, or inflammation. ipb.ptd-nb.infoczechmycology.orgcabidigitallibrary.org Comparative studies with naematolin, a related compound with differing cytotoxic potency, could provide further insights into the structural features critical for activity and mechanism. ipb.pt Elucidating the detailed molecular mechanism of action is essential for understanding this compound's biological profile, identifying potential therapeutic applications, and guiding the development of more potent and selective analogs.

Advancements in Sustainable Production Methodologies

The production of natural products like this compound from their native fungal sources often faces challenges such as low yield and dependence on specific environmental conditions. nih.gov Advancements in sustainable production methodologies are crucial for ensuring a reliable and environmentally friendly supply of this compound for research and potential applications.

Current research highlights the low titre of naematolin (a related compound), which has hindered its development. nih.gov This underscores the need for improved production methods for this compound as well. Strategies for sustainable production can draw upon advancements in fermentation technology and synthetic biology. isomerase.comsavemyexams.comnih.govvisualcapitalist.comnumberanalytics.comfrontiersin.org

Optimizing fermentation conditions, including media composition, temperature, pH, and aeration, can significantly enhance the yield of fungal metabolites. isomerase.comnih.gov Furthermore, leveraging the understanding of this compound's biosynthetic pathway, as discussed in Section 7.1, opens possibilities for metabolic engineering of the native Hypholoma strains or heterologous expression of the biosynthetic gene cluster in a more amenable host organism with higher growth rates and yields. nih.govsavemyexams.comnih.govvisualcapitalist.comnumberanalytics.comfrontiersin.org Synthetic biology approaches can be employed to design and construct optimized genetic pathways for this compound production, potentially leading to higher titres and more efficient conversion of substrates. savemyexams.comnih.govvisualcapitalist.comnumberanalytics.comfrontiersin.org Implementing sustainable production methods aligns with broader goals of reducing the environmental footprint of chemical manufacturing, emphasizing resource efficiency, waste reduction, and the use of renewable resources. bluepartnership.eupanda.orgresearchgate.netsustainablerice.org

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry and in silico approaches are powerful tools that can significantly accelerate various aspects of this compound research, from understanding its biosynthesis to predicting its biological activities and identifying potential targets. nih.govtjnpr.org

As noted in Section 7.1, bioinformatic tools are already being used for genome mining and the identification of putative biosynthetic gene clusters in Hypholoma species. nih.govd-nb.infonih.gov This includes using algorithms for sequence analysis, gene prediction, and comparative genomics. nih.govd-nb.infonih.gov Beyond biosynthesis, computational chemistry can be applied to predict the physicochemical properties of this compound and its potential analogs, assess their ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and evaluate their likely interactions with biological macromolecules. nih.gov

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound with potential protein targets identified through experimental studies or predicted based on its known activities. nih.govtjnpr.org Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural variations in this compound and its analogs with their biological activities, guiding the design of new compounds with improved potency or selectivity. [9 from previous search, general concept] Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its interactions with lipid membranes or proteins in a dynamic environment. The integration of computational predictions with experimental data will be crucial for a comprehensive understanding of this compound's behavior and for the efficient discovery and optimization of this compound-based compounds.

Role of this compound in Fungal Chemical Ecology and Inter-species Interactions

The production of secondary metabolites by fungi is often linked to their interactions with other organisms in their environment, playing roles in defense, competition, or communication. czechmycology.orgcabidigitallibrary.orgacs.orgptfarm.pl this compound, with its cytotoxic and antimicrobial properties, is likely to play a role in the chemical ecology of the Hypholoma fungi that produce it. czechmycology.orgresearchgate.netresearchgate.net

Research suggests that toxic terpenoids isolated from higher fungi, including this compound, may function as natural defense compounds. czechmycology.org This is supported by observations in other fungal species, such as Lactarius, where pungent sesquiterpenes are produced upon injury and exhibit potent antimicrobial and cytotoxic activities, deterring predators or competing microorganisms. czechmycology.org this compound's antibacterial activity could provide a competitive advantage against bacteria in the fungal habitat. researchgate.netresearchgate.net

Future research should aim to specifically investigate the ecological context of this compound production by Hypholoma species. This could involve studying the compound's presence and concentration in different parts of the fungal fruiting body and mycelium, its release into the environment, and its effects on co-occurring organisms, such as bacteria, other fungi, insects, or nematodes. cabidigitallibrary.orgacs.orgresearchgate.netmykoweb.com Understanding the ecological role of this compound can provide valuable insights into the evolutionary pressures that led to its biosynthesis and may reveal novel biological activities or applications related to inter-species interactions.

Q & A

Q. What are the standard protocols for isolating and identifying Naematolon from Basidiomycetes?

this compound (a caryophyllane derivative) is typically isolated via submerged fermentation of Panus species. Key steps include:

  • Fermentation monitoring : Production peaks at ~130–140 hours, with metabolite extraction from culture filtrates using organic solvents like ethyl acetate .
  • Chromatographic purification : Column chromatography (e.g., silica gel) and HPLC are used to isolate this compound from co-metabolites like panudial .
  • Spectroscopic identification : Structural elucidation relies on 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, HMBC (heteronuclear multiple-bond correlation), and HMQC-TOCSY (homonuclear correlation spectroscopy) to resolve its bicyclic sesquiterpene framework .

Q. How is this compound’s bioactivity assessed in platelet aggregation studies?

Standard assays involve:

  • Platelet preparation : Isolate human or bovine platelets from fresh blood using centrifugation and resuspend in buffer (e.g., PBS) .
  • Inducer specificity : Test ADP, collagen, U 46619, and other agonists to quantify inhibition. For example, this compound shows IC30_{30} values of 8.5 µM (bovine) and 25.5 µM (human) against ADP-induced aggregation .
  • Dose-response curves : Measure % inhibition at varying concentrations to confirm concentration-dependent effects on irreversible aggregation phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC50_{50} values or mechanism of action (e.g., weak vs. potent inhibition) may arise from:

  • Experimental variables : Differences in platelet sources (species-specific receptor expression), agonist concentrations, or pre-incubation times .
  • Metabolite stability : this compound’s aldehyde group (C-1) may degrade under certain storage conditions, requiring stability tests via LC-MS .
  • Validation assays : Cross-test with parallel methods (e.g., thromboxane B2_2 ELISA to confirm ADP pathway interference) .

Q. What experimental design optimizes dose-response studies for this compound’s antiplatelet effects?

To ensure reproducibility:

  • Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle controls (solvent-only) to isolate compound-specific effects .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
  • Time-course analysis : Monitor inhibition at multiple time points (e.g., 0–30 minutes post-agonist addition) to capture phase-specific effects .

Q. How does this compound’s structure-activity relationship (SAR) inform analog synthesis?

Key structural features impacting bioactivity include:

  • Aldehyde group (C-1) : Critical for covalent binding to platelet receptors; oxidation to carboxylic acid reduces potency .
  • Methyl groups (C-11/C-12) : Hydrophobic interactions enhance binding affinity. Derivatives with bulkier substituents show improved IC50_{50} values .
  • Double bond (C-7/C-8) : Conformational rigidity influences selectivity across aggregation pathways .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s cytotoxicity data?

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism to calculate IC50_{50} .
  • Error analysis : Report SEM (standard error of the mean) and confidence intervals (95% CI) for triplicate experiments .
  • Contradiction handling : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in cytotoxicity assays .

Q. How should researchers validate this compound’s mechanism of action in metabolic inhibition studies?

  • Precursor incorporation assays : Measure 14C^{14}\text{C}-leucine (protein), 14C^{14}\text{C}-uridine (RNA), and 14C^{14}\text{C}-thymidine (DNA) uptake in HL-60 cells to quantify biosynthesis inhibition .
  • Pathway-specific inhibitors : Compare this compound’s effects with known blockers (e.g., actinomycin D for RNA synthesis) to identify overlapping targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.